4-butyl-6-chloro-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one
CAS No.:
Cat. No.: VC10538046
Molecular Formula: C20H26ClNO3
Molecular Weight: 363.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H26ClNO3 |
|---|---|
| Molecular Weight | 363.9 g/mol |
| IUPAC Name | 4-butyl-6-chloro-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]chromen-2-one |
| Standard InChI | InChI=1S/C20H26ClNO3/c1-3-4-7-14-9-18(23)25-20-15(14)10-17(21)19(24)16(20)12-22-8-5-6-13(2)11-22/h9-10,13,24H,3-8,11-12H2,1-2H3 |
| Standard InChI Key | CFJJUQDNDHRZJU-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1=CC(=O)OC2=C(C(=C(C=C12)Cl)O)CN3CCCC(C3)C |
Introduction
4-butyl-6-chloro-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one is a synthetic organic compound belonging to the chromen-2-one family. This compound is characterized by its unique structure, which includes a butyl group, a chloro substituent, a hydroxy group, and a piperidinylmethyl moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Biological Activity Comparison
| Compound | Biological Activity |
|---|---|
| 4-butyl-6-chloro-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one | Potential antimicrobial and anticancer properties |
| 4-butyl-6-chloro-7-hydroxy-2H-chromen-2-one | Lacks piperidinylmethyl moiety, potentially reduced biological activity |
| 4-butyl-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one | Lacks chloro substituent, potentially altered biological activity |
Research Applications
This compound is used as a building block for the synthesis of more complex molecules in chemistry. In biology, it is studied for its potential biological activities. In medicine, it is investigated for its potential therapeutic effects in various diseases. Industrially, it is used in the development of new materials and chemical processes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume